N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-25-18-8-16(9-19(11-18)26-2)13-27-21-23-17(14-28-21)10-20(24)22-12-15-6-4-3-5-7-15/h3-9,11,14H,10,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASDXYDRSUDWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the benzyl and acetamide groups. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form the thiazole ring. This intermediate is then reacted with benzyl bromide and acetic anhydride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzyl or thiazole ring positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has been evaluated for its effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of thiazole derivatives that showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar derivatives could be explored for their potential in treating infections .
Anticancer Potential
The anticancer activity of thiazole-containing compounds has been extensively studied. This compound may interact with key biological pathways involved in cancer progression. For instance, molecular docking studies have suggested that thiazole derivatives can inhibit enzymes critical for cancer cell proliferation. The compound's structural features may allow it to act as a potential inhibitor of dihydrofolate reductase, an enzyme implicated in the growth of cancer cells .
Acetylcholinesterase Inhibition
Another significant application of this compound is its potential as an acetylcholinesterase inhibitor. Inhibitors of this enzyme are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, which could lead to increased acetylcholine levels and improved cognitive function .
Case Studies
Several studies have documented the applications and efficacy of thiazole-containing compounds:
- Antimicrobial Studies : A study evaluated various thiazole derivatives for their antimicrobial properties against pathogenic bacteria and fungi, demonstrating that modifications in the thiazole structure could significantly enhance activity .
- Anticancer Research : In vitro studies on thiazole derivatives indicated their effectiveness against breast cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
- Neuroprotective Effects : Research focused on acetylcholinesterase inhibitors derived from thiazoles showed significant promise in improving memory retention in animal models, suggesting potential therapeutic applications for Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or tumor growth, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the acetamide backbone and thioether linkage with analogs like compounds 26 and 27 but differs in the heterocyclic core (thiazole vs. triazinoindole) .
- The 3,5-dimethoxybenzyl group in the target compound is structurally analogous to compound 3h, which uses a cyano group instead of a thiazole-thioether motif .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, its analogs provide insights:
- Compound 3h: Exhibits distinct NMR signals for the 3,5-dimethoxybenzyl group (δ 3.83 ppm for –OCH₃, δ 6.18–6.6 ppm for aromatic protons) and a cyano group (δ 3.30 ppm for –CH₂–CN) .
- Compounds 26/27 : Feature brominated aromatic substituents, which may enhance lipophilicity compared to the target compound’s methoxy groups .
Biological Activity
N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 954092-27-4, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.6 g/mol. The compound features a thiazole ring and a benzyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 954092-27-4 |
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl compounds exhibit anticonvulsant properties. For example, studies have shown that certain structural modifications can enhance their efficacy in seizure models. The ED50 values for these compounds have been compared to standard anticonvulsants like phenobarbital, demonstrating promising activity .
Antimicrobial Properties
Preliminary studies suggest that thiazole-containing compounds often exhibit antimicrobial activity. The presence of the thiazole ring in this compound may contribute to its potential effectiveness against various bacterial strains. However, specific data on this compound's antimicrobial efficacy remains limited and requires further investigation.
Cytotoxicity and Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Compounds with similar thiazole and benzyl moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, benzamide derivatives have shown varying degrees of cytotoxicity against different cancer cell lines .
Study 1: Anticonvulsant Evaluation
A study focused on the anticonvulsant activities of functionalized N-benzyl derivatives reported significant findings regarding the structure-activity relationship (SAR). The research highlighted that the introduction of specific substituents could enhance the anticonvulsant effects compared to traditional agents .
Study 2: Synthesis and Biological Evaluation
Another research effort synthesized various thiazole derivatives and evaluated their biological activities. The findings indicated that modifications in the thiazole structure could lead to improved pharmacological profiles. Although direct studies on this compound are scarce, these insights suggest potential avenues for exploring its therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide?
Methodological Answer: The compound is typically synthesized via a multi-step approach:
Thiazole Ring Formation : React 2-bromoacetamide derivatives with thiourea or thioamide precursors under reflux conditions to form the thiazole core .
Thioether Linkage : Introduce the (3,5-dimethoxybenzyl)thio group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or disulfide exchange) .
Acetamide Coupling : Use carbodiimide reagents (e.g., EDCI/HOBt) to couple the thiazole-thioether intermediate with N-benzylamine derivatives in acetonitrile or DMF .
Purification : Flash column chromatography (e.g., CH₃OH/CH₃COOC₂H₅) or recrystallization from ethanol/water mixtures yields the pure product.
Q. Key Data :
Q. How is the compound characterized structurally and functionally in early-stage research?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Preliminary Bioassays : Screen for kinase inhibition (Src, CDK9) using ATP-binding assays or cell viability tests (e.g., MTT assay) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of Src kinase inhibition?
Methodological Answer:
Q. Key Findings :
Q. What crystallographic strategies validate the compound’s 3D structure?
Methodological Answer:
Q. Key Metrics :
Q. How can researchers resolve discrepancies in biological activity across analogs?
Methodological Answer:
- Purity Analysis : Verify compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation .
- Assay Conditions : Standardize kinase buffer pH (7.4–7.6) and ATP concentrations (1–10 µM) to minimize variability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Q. Case Study :
Q. What computational methods predict selectivity for CDK9 vs. other kinases?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding poses in CDK9’s hinge region (residues Cys106, Leu158) to assess hydrogen-bonding interactions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., morpholinoethoxy vs. piperazinyl) .
- Pharmacophore Modeling : Map hydrophobic (thiazole core) and hydrogen-bond acceptor (acetamide carbonyl) features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
